
2-(Furan-3-ylmethylene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-ylmethylene)hydrazinecarbothioamide is an organic compound characterized by the presence of a furan ring attached to a hydrazinecarbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction between furan-3-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Furan-3-carbaldehyde+Thiosemicarbazide→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-3-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group into different functional groups.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-(Furan-3-ylmethylene)hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-(Furan-3-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways within the cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-ylmethylene)hydrazinecarbothioamide: Similar structure but with the furan ring attached at a different position.
2-(Thiophen-3-ylmethylene)hydrazinecarbothioamide: Contains a thiophene ring instead of a furan ring.
2-(Pyridin-3-ylmethylene)hydrazinecarbothioamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-(Furan-3-ylmethylene)hydrazinecarbothioamide is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. This positioning can result in different biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H7N3OS |
|---|---|
Peso molecular |
169.21 g/mol |
Nombre IUPAC |
[(E)-furan-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-3-5-1-2-10-4-5/h1-4H,(H3,7,9,11)/b8-3+ |
Clave InChI |
RTJXLNJDADTMRV-FPYGCLRLSA-N |
SMILES isomérico |
C1=COC=C1/C=N/NC(=S)N |
SMILES canónico |
C1=COC=C1C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


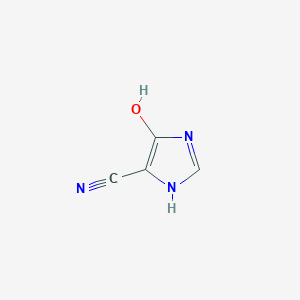

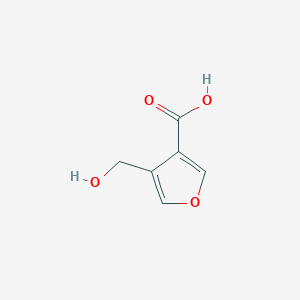
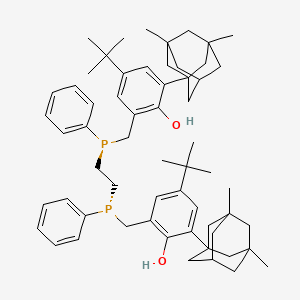
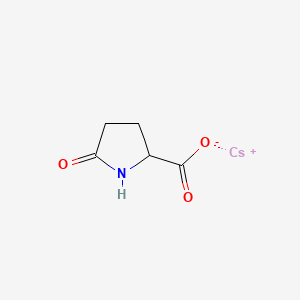
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
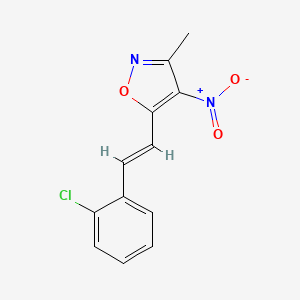
![5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine](/img/structure/B12908212.png)
![4-(2,2-Dibromoethenyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12908224.png)

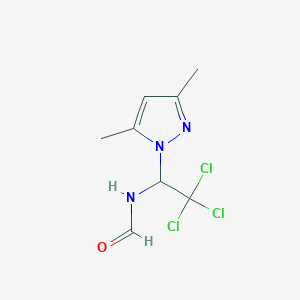
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)
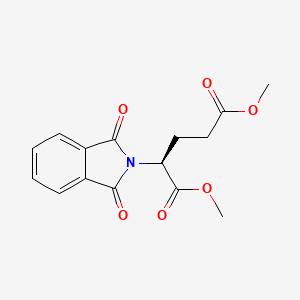
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
